S,S'-Di-3-triethoxysilylpropyl trithiocarbonate
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Overview
Description
S,S’-Di-3-triethoxysilylpropyl trithiocarbonate: is a chemical compound with the molecular formula C19H42O6S3Si2 and a molecular weight of 518.89918 g/mol .
Preparation Methods
The synthesis of S,S’-Di-3-triethoxysilylpropyl trithiocarbonate typically involves the reaction of 3-mercaptopropyltriethoxysilane with carbon disulfide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine , to facilitate the formation of the trithiocarbonate linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
S,S’-Di-3-triethoxysilylpropyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and sulfoxides under appropriate conditions.
Reduction: It can be reduced to thiols using reducing agents such as .
Substitution: The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic catalysts for hydrolysis and condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
S,S’-Di-3-triethoxysilylpropyl trithiocarbonate has a wide range of applications in scientific research, including:
Medicine: .
Mechanism of Action
The mechanism of action of S,S’-Di-3-triethoxysilylpropyl trithiocarbonate involves the formation of covalent bonds with target molecules through its reactive trithiocarbonate and triethoxysilyl groups . The trithiocarbonate group can undergo nucleophilic substitution reactions, while the triethoxysilyl groups can participate in hydrolysis and condensation reactions to form siloxane bonds . These interactions enable the compound to modify surfaces, crosslink polymers, and conjugate with biomolecules .
Comparison with Similar Compounds
S,S’-Di-3-triethoxysilylpropyl trithiocarbonate can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound lacks the trithiocarbonate group and is primarily used as a silane coupling agent.
Bis[3-(triethoxysilyl)propyl] disulfide: This compound contains a disulfide linkage instead of a trithiocarbonate group and is used in similar applications.
The uniqueness of S,S’-Di-3-triethoxysilylpropyl trithiocarbonate lies in its trithiocarbonate group, which imparts distinct reactivity and functionality compared to other silane compounds .
Properties
CAS No. |
94087-79-3 |
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Molecular Formula |
C19H42O6S3Si2 |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
bis(3-triethoxysilylpropylsulfanyl)methanethione |
InChI |
InChI=1S/C19H42O6S3Si2/c1-7-20-29(21-8-2,22-9-3)17-13-15-27-19(26)28-16-14-18-30(23-10-4,24-11-5)25-12-6/h7-18H2,1-6H3 |
InChI Key |
YHEXUAGRZZQDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC(=S)SCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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